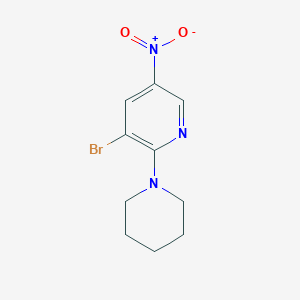
3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine
Descripción general
Descripción
3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H12BrN3O2 and its molecular weight is 286.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by its bromine and nitro substituents on the pyridine ring, along with a piperidine moiety. These structural features contribute to its biological activity, influencing interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Case Study : A derivative of pyridine exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells, suggesting a selective action that could be beneficial for therapeutic applications .
2. Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4–6.25 | Moderate against Mycobacterium tuberculosis |
| Piperidinothiosemicarbazones | 2 | Significant against clinical strains |
These findings suggest that the compound may possess significant antibacterial properties, particularly against resistant strains .
3. Inhibition of Enzymatic Activity
The compound has been evaluated for its potential as an inhibitor of various enzymes implicated in disease processes. For instance, derivatives have been tested for their ability to inhibit DYRK1A, an enzyme associated with Alzheimer's disease.
- Research Findings : The compound demonstrated nanomolar-level inhibitory activity against DYRK1A in enzymatic assays, indicating its potential as a therapeutic agent in neurodegenerative diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound's structural features allow it to interact with specific receptors involved in cell signaling pathways.
- Enzymatic Inhibition : The presence of the piperidine ring enhances binding affinity to target enzymes, leading to effective inhibition.
- Cellular Uptake : Its lipophilicity may facilitate cellular uptake, enhancing bioavailability and efficacy.
Propiedades
IUPAC Name |
3-bromo-5-nitro-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-9-6-8(14(15)16)7-12-10(9)13-4-2-1-3-5-13/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAXSTYTCXKRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674529 | |
| Record name | 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-87-4 | |
| Record name | 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















